Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride
Description
Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride is a hydrazide derivative characterized by a hydrazinecarbonyl (NH₂CONH-) group attached to an aminoacetate backbone, with a methyl ester moiety and a hydrochloride salt. These derivatives are typically synthesized via condensation reactions between hydrazides and carbonyl-containing reagents (e.g., aldehydes or ketones), often yielding products with high purity and crystallinity .
Properties
IUPAC Name |
methyl 2-(hydrazinecarbonylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O3.ClH/c1-10-3(8)2-6-4(9)7-5;/h2,5H2,1H3,(H2,6,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNPWKAKPLAREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-86-6 | |
| Record name | Glycine, N-(hydrazinylcarbonyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride typically involves the reaction of methyl glycinate hydrochloride with hydrazine hydrate. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Cyclization Reactions
The hydrazine moiety enables cyclization to form nitrogen-rich heterocycles:
Oxadiazole Formation
Reaction with carbonyl electrophiles (e.g., acyl chlorides or anhydrides) in the presence of dehydrating agents (e.g., propylphosphonic anhydride) yields 1,3,4-oxadiazoles :
Example :
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Reactant: Acetic acid, Et₃N, and propylphosphonic anhydride (50% in EtOAc).
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Conditions: Microwave irradiation (150°C, 30 min).
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Product: 5-Methyl-1,3,4-oxadiazole derivatives (70% yield) .
Stability and Decomposition
The compound is sensitive to:
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Acidic hydrolysis : Rapid decomposition in HCl/acetone (30% w/w) at RT .
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Oxidative conditions : Tert-butyl hydroperoxide induces side reactions (e.g., over-oxidation of the hydrazine group) .
Stability data :
| Condition | Observation | Source |
|---|---|---|
| pH < 3 | Degradation to glycine derivatives | |
| Aqueous basic solutions | Stable for ≤24 hours |
Acylation
The free amino group reacts with activated esters (e.g., Boc anhydride) under mild conditions:
Example :
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Reagent: Boc anhydride, iPr₂NEt.
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Solvent: THF, RT.
Reductive Amination
In the presence of Raney nickel/H₂, the compound undergoes reductive coupling with aldehydes to form secondary amines .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride has been explored for its potential as a precursor in the synthesis of various bioactive compounds. It serves as an intermediate in the preparation of hydrazine derivatives, which are known for their pharmacological activities, including anticancer and anti-inflammatory properties .
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives synthesized from this compound exhibit significant cytotoxicity against cancer cell lines. For instance, modifications to the hydrazine moiety have led to compounds with enhanced activity against breast cancer cells, indicating the potential for developing new anticancer drugs .
Agricultural Chemistry
The compound has also been investigated for its applications in agricultural chemistry, particularly as a potential herbicide or pesticide. Its ability to inhibit specific enzymes involved in plant growth pathways suggests that it could be developed into a selective herbicide .
Case Study: Herbicidal Activity
In a study evaluating the herbicidal properties of hydrazine derivatives, this compound showed promising results in inhibiting the growth of several weed species while exhibiting low toxicity to crops. This dual efficacy positions it as a candidate for further development in sustainable agriculture practices .
Biochemical Research
In biochemical studies, this compound functions as a reagent for synthesizing other nitrogen-containing compounds, which are crucial for studying enzyme mechanisms and metabolic pathways. Its role as a hydrazine donor makes it valuable in the synthesis of hydrazones and other nitrogen-rich heterocycles .
Case Study: Enzyme Inhibition Studies
Research involving enzyme inhibition has utilized this compound to probe the active sites of various enzymes. The compound's ability to form stable complexes with enzyme substrates has provided insights into enzyme kinetics and mechanisms of action .
Mechanism of Action
The mechanism of action of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride involves its interaction with various molecular targets. The hydrazine group in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The target compound belongs to a broader class of hydrazinecarbonyl derivatives, which are structurally diverse due to variable substituents on the aromatic or aliphatic backbone. Key analogs include:
Key Observations :
- The hydrazinecarbonyl group (NH₂CONH-) is a common feature, but its position and adjacent substituents dictate reactivity and physicochemical properties.
- Hydrochloride salts (e.g., compound 17) improve solubility and stability, a feature shared with the target compound .
General Method for Hydrazones (e.g., compounds 15–17):
Reactants : Hydrazide + aldehyde/ketone.
Conditions: Reflux in methanol or propanediol for 3–5 hours.
Workup : Filtration and recrystallization from appropriate solvents.
Yields : 66–95%, depending on substituent electronic effects (electron-withdrawing groups favor higher yields) .
Physicochemical Properties
Comparative data for selected analogs:
Trends :
- Electron-withdrawing substituents (e.g., nitro in compound 17) correlate with higher melting points due to increased intermolecular interactions.
- Aromatic substituents influence ¹H-NMR chemical shifts, particularly in the CH=N proton region (δ 8.15–8.45) .
Biological Activity
Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its hydrazine moiety, which is known for its reactivity and ability to form covalent bonds with various biomolecules. This property allows the compound to interact with nucleophilic sites in proteins and other biological macromolecules, potentially leading to significant biological effects.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to:
- Modification of Enzyme Activity : By binding to active sites, it may inhibit or enhance enzyme functions.
- Alteration of Signaling Pathways : The compound can influence cellular signaling by modifying key proteins involved in these pathways.
- Induction of Apoptosis : Some studies suggest that it may promote apoptotic pathways in cancer cells, leading to cell death.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds derived from similar hydrazine frameworks have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 20 | HeLa | 1.67 | Induces apoptosis |
| Compound 21 | MCF-7 | 4.87 | EGFR/DHFR inhibition |
| Compound 22 | MCF-7 | 5.81 | EGFR inhibition |
These findings indicate that modifications to the hydrazine structure can enhance antitumor efficacy, suggesting a pathway for further drug development .
Neuropharmacological Effects
In addition to its antitumor properties, this compound has been investigated for neuropharmacological effects. Compounds with similar structures have been evaluated for anticonvulsant activity using the maximal electroshock (MES) test, demonstrating potential as therapeutic agents in epilepsy .
Case Studies
- Antitumor Efficacy : A study evaluated a series of hydrazine derivatives, including those related to this compound, against human cancer cell lines. Results showed significant inhibition of cell growth, particularly in HeLa and MCF-7 cells, with IC50 values indicating strong anti-proliferative effects .
- Mechanism Exploration : Another research focused on the molecular interactions of hydrazine derivatives with EGFR and DHFR enzymes. It was found that specific compounds exhibited dual inhibition capabilities, providing insights into their potential as targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The compound can be synthesized via hydrazine-mediated coupling reactions. For example, hydrazine hydrate reacts with activated esters (e.g., ethyl chloroacetate derivatives) under basic conditions, followed by HCl salt formation. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to ester), temperature (40–60°C), and reaction time (6–12 hours). Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate/methanol 30:10:5) or recrystallization (ether/petroleum ether) improves purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography confirm the structural integrity of this compound?
- Methodological Answer :
- IR : Key peaks include N–H stretches (~3300 cm⁻¹ for hydrazine), C=O (amide I band ~1650 cm⁻¹), and ester C=O (~1740 cm⁻¹) .
- ¹H/¹³C NMR : Protons adjacent to the hydrazinecarbonyl group resonate at δ 3.5–4.0 ppm (split due to coupling). The methyl ester appears as a singlet at δ 3.7 ppm.
- X-ray crystallography : SHELX software can resolve hydrogen-bonding networks (e.g., N–H···Cl interactions in the hydrochloride salt) .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer : Store at –20°C in airtight, moisture-free containers. Stability studies (via HPLC or TLC) show degradation <5% over 12 months under these conditions. Avoid exposure to light or humidity, which may hydrolyze the ester or hydrazine groups .
Advanced Research Questions
Q. How does the hydrochloride salt form influence solubility and reactivity compared to the free base?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for biological assays) by forming ionic interactions. Reactivity differences arise in nucleophilic substitutions: the free base may require deprotonation (e.g., with Et₃N), while the salt participates directly in polar aprotic solvents (e.g., DMF). Solubility profiles can be quantified via shake-flask methods .
Q. What mechanistic insights can be gained from studying the hydrazinecarbonyl group’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : Kinetic studies (e.g., using Hammett plots) reveal that electron-withdrawing substituents on the hydrazinecarbonyl group accelerate substitution. DFT calculations can model transition states, while LC-MS monitors intermediates. For example, reaction with amines produces hydrazide derivatives, useful in peptide mimetics .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) across labs.
- Structure-Activity Relationship (SAR) : Compare derivatives with systematic modifications (e.g., ester vs. amide, substituent effects).
- Analytical Validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. cell viability assays) to confirm activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
